

Application Notes and Protocols for Autoradiography with Imiloxan Hydrochloride

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Compound of Interest

Compound Name: *Imiloxan hydrochloride*

Cat. No.: *B1222924*

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These application notes provide a comprehensive guide to utilizing **Imiloxan hydrochloride** in autoradiography studies for the selective labeling and quantification of $\alpha 2B$ -adrenoceptors. Imiloxan is a highly selective antagonist for the $\alpha 2B$ -adrenergic receptor subtype, making it a valuable tool for distinguishing the roles of different $\alpha 2$ -adrenoceptor subtypes in various physiological and pathological processes.^{[1][2][3][4]}

Introduction to Imiloxan Hydrochloride

Imiloxan hydrochloride is a potent and selective $\alpha 2B$ -adrenoceptor antagonist.^{[3][4]} It displays a significantly higher affinity for the $\alpha 2B$ subtype compared to the $\alpha 2A$ subtype, with a reported 55-fold difference in affinity.^[2] This selectivity allows for the precise investigation of the distribution, density, and function of $\alpha 2B$ -adrenoceptors in various tissues and disease models. Autoradiography with a radiolabeled form of Imiloxan (e.g., $[3H]$ Imiloxan) enables the visualization and quantification of these receptors at a microscopic level.

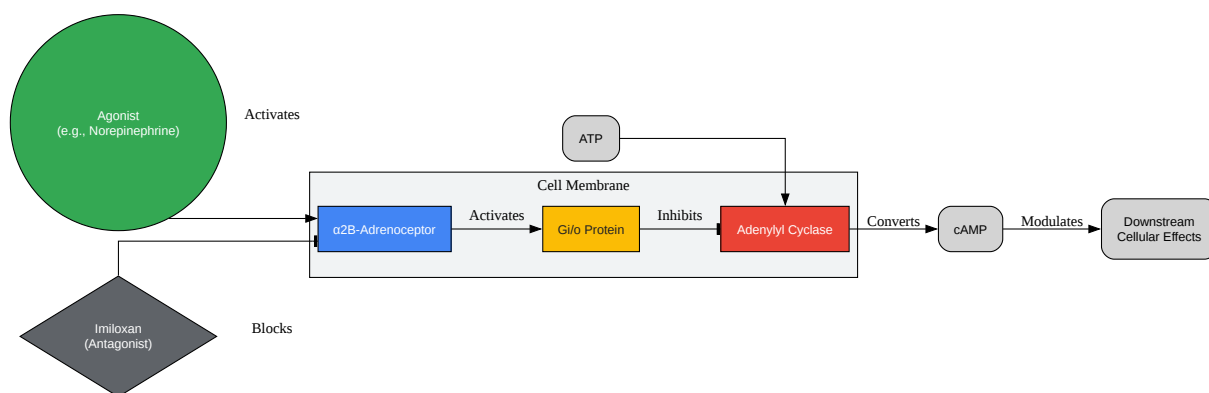
Quantitative Data Summary

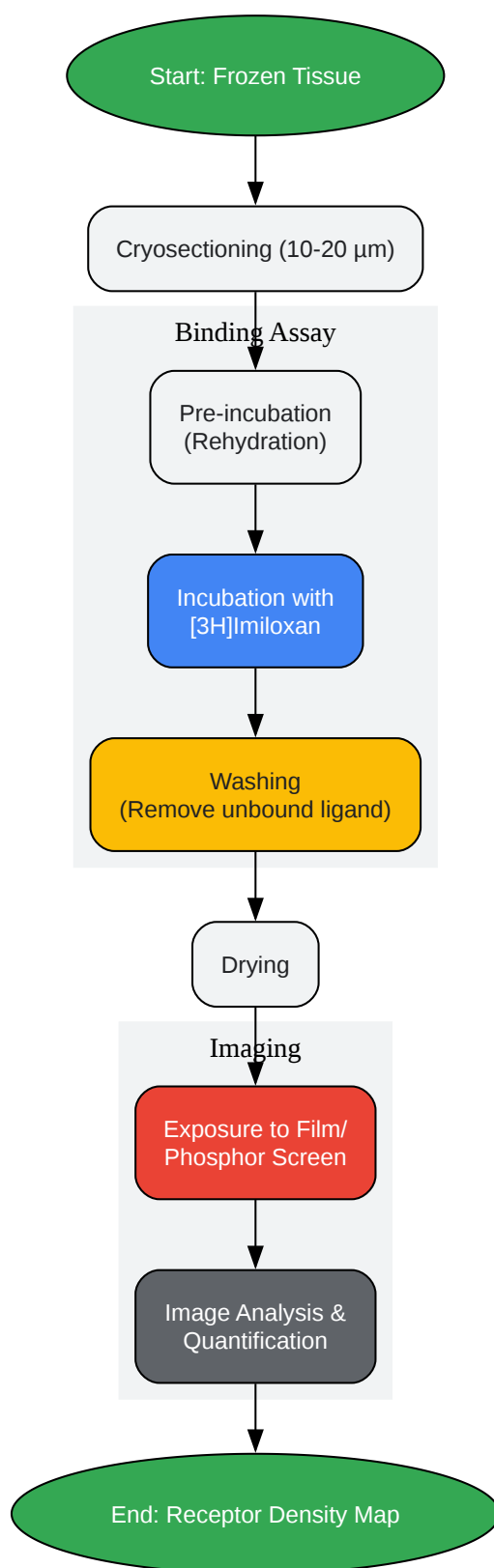
The following table summarizes the known binding affinity of Imiloxan for $\alpha 2B$ -adrenoceptors. Please note that Bmax (receptor density) and Kd (dissociation constant) values from autoradiography studies using radiolabeled Imiloxan are not readily available in the public domain and would typically be determined experimentally.

Parameter	Value	Receptor Subtype	Species/Tissue	Reference
pKi	7.26	α 2B-adrenoceptor	Not specified	[2]
Selectivity	55-fold higher affinity for α 2B vs. α 2A	α 2B/ α 2A-adrenoceptors	Not specified	[2]

Signaling Pathway of α 2B-Adrenoceptors

α 2B-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine and epinephrine, couple to inhibitory G proteins (G_i/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels and other signaling cascades, ultimately influencing cellular functions such as vasoconstriction and neurotransmitter release.[2]





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